Comparative LogP Values: Lipophilicity Benchmark for 5-Bromo-3-chloro-2-fluorotoluene vs. Structural Analogs
The lipophilicity of 5-Bromo-3-chloro-2-fluorotoluene, a key parameter influencing passive membrane permeability and metabolic stability in drug discovery, is quantified by its computed LogP value of 3.55 . This value differs significantly from its closest positional isomer, 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7), which has a computed XLogP3-AA value of 3.7 [1]. The 0.15 log unit difference represents a measurable change in lipophilicity that can impact the partitioning behavior and bioavailability of compounds derived from this scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.55002 (computed) |
| Comparator Or Baseline | 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7): XLogP3-AA = 3.7 (computed) |
| Quantified Difference | ΔLogP = 0.15 log units |
| Conditions | Computed properties from ChemScene database and PubChem, respectively. |
Why This Matters
A difference in LogP of 0.15 units can translate to meaningful changes in compound partitioning, impacting downstream medicinal chemistry optimization efforts and highlighting the need for precise isomer selection.
- [1] PubChem. 5-Bromo-2-chloro-1-fluoro-3-methylbenzene (CID 59146276). https://pubchem.ncbi.nlm.nih.gov/compound/1806971-86-7. View Source
